molecular formula C11H16N2O3 B065652 tert-Butyl (6-methoxypyridin-3-yl)carbamate CAS No. 183741-80-2

tert-Butyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B065652
CAS No.: 183741-80-2
M. Wt: 224.26 g/mol
InChI Key: BQBSTIXIDDRDHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl (6-methoxypyridin-3-yl)carbamate is a useful research compound. Its molecular formula is C11H16N2O3 and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

tert-Butyl (6-methoxypyridin-3-yl)carbamate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

This compound is characterized by the presence of a methoxy group on the pyridine ring, which can influence its interaction with biological targets. The compound's structure allows it to participate in various chemical interactions, such as hydrogen bonding, which can modulate the activity of enzymes and receptors.

The biological activity of this compound primarily involves its interaction with specific molecular targets and pathways:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in various metabolic processes. For instance, it may interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
  • Receptor Modulation : Research indicates that this compound can bind to specific receptors, potentially influencing signaling pathways related to inflammation and immune response .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, making it a candidate for treating conditions characterized by excessive inflammation .

Antimicrobial Activity

Recent investigations have highlighted the antimicrobial properties of this compound. In vitro studies demonstrated its effectiveness against various bacterial strains, indicating its potential as an antimicrobial agent.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli50 µg/mL
S. aureus25 µg/mL
P. aeruginosa100 µg/mL

Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory responses. In a study involving THP-1 monocytes treated with lipopolysaccharide (LPS), this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-1β at concentrations above 5 µM .

Case Studies

  • Neuroprotection : In a model of neuroinflammation, this compound was administered to mice subjected to scopolamine-induced cognitive impairment. The results indicated a reduction in cognitive deficits and inflammatory markers in the brain, suggesting neuroprotective properties .
  • Cancer Research : The compound's potential as an anticancer agent was explored through its effect on cancer cell lines. It exhibited cytotoxicity against specific cancer types at varying concentrations, indicating a need for further investigation into its mechanisms and efficacy.

Properties

IUPAC Name

tert-butyl N-(6-methoxypyridin-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(14)13-8-5-6-9(15-4)12-7-8/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQBSTIXIDDRDHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CN=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376738
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183741-80-2
Record name tert-Butyl (6-methoxypyridin-3-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirring solution of 5-amino-2-methoxypyridine (8.00 g, 64.4 mmol) and triethylamine (11.7 mL, 83.8 mmol) in dioxane (32 mL) at 0° C. was added a solution of di-tert-butyl carbonate in dioxane (20 mL). The reaction mixture was allowed to warm to RT, stirred for 16 h. After concentration in vacuo, the residue was dissolved in 65 mL of EtOAc and 32 mL of a saturated aqueous NaHCO3 solution and stirred at RT for 2 h. The layers were separated. The organic layer was washed with water and dried over Na2SO4, filtered and concentrated in vacuo to provide the title compound.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
11.7 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (6-methoxypyridin-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (6-methoxypyridin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (6-methoxypyridin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-Butyl (6-methoxypyridin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (6-methoxypyridin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (6-methoxypyridin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.